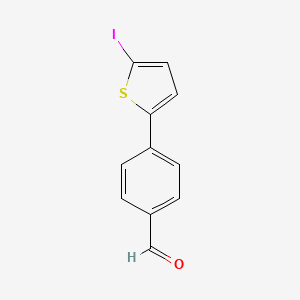

4-(5-Iodothiophen-2-YL)benzaldehyde

Description

Significance of Halogenated Thiophenes in Contemporary Synthetic Chemistry

Thiophene (B33073), a sulfur-containing five-membered aromatic heterocycle, is a cornerstone in the synthesis of a wide array of organic materials. When halogenated, particularly with iodine, thiophenes become highly valuable intermediates in synthetic chemistry. thieme-connect.com The carbon-iodine bond in iodinated thiophenes is relatively weak, making it an excellent leaving group in a variety of cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Heck reactions. thieme-connect.comwikipedia.orgorganic-chemistry.orgyoutube.com This reactivity allows for the precise and efficient formation of new carbon-carbon bonds, enabling the construction of complex π-conjugated systems. rsc.org These systems are integral to the development of organic semiconductors, which are used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). thieme-connect.comresearchgate.net The introduction of a halogen atom can also significantly alter the electronic and photophysical properties of thiophene-based molecules. researchgate.net

The versatility of halogenated thiophenes is further highlighted by their use in the synthesis of biologically active compounds and functional polymers. juniperpublishers.comacs.org The ability to selectively introduce different functionalities onto the thiophene ring through its halogenated derivatives makes them indispensable tools for the modern organic chemist. nih.gov

The Role of Benzaldehyde (B42025) Derivatives as Versatile Building Blocks in Organic Synthesis

Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis due to the reactivity of the aldehyde group. ontosight.aiwikipedia.org This functional group can undergo a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in numerous condensation and coupling reactions. wikipedia.orgorientjchem.orgresearchgate.net

Benzaldehyde derivatives are crucial precursors for the synthesis of a vast array of organic compounds, including pharmaceuticals, fragrances, and dyes. ontosight.aigoogle.com In the context of materials science, the aldehyde group can be used to introduce specific functionalities or to link different molecular units together. For instance, benzaldehyde derivatives can be employed in the synthesis of larger conjugated molecules through reactions like the Wittig reaction or Horner-Wadsworth-Emmons reaction. The strategic placement of an aldehyde group on a phenyl ring provides a reactive handle for constructing complex molecular architectures. researchgate.netresearchgate.net

Conceptual Framework for Investigating 4-(5-Iodothiophen-2-YL)benzaldehyde as a Research Scaffold

The compound this compound combines the key features of both a halogenated thiophene and a functionalized benzaldehyde, making it a highly promising scaffold for research. This molecule possesses two distinct reactive sites: the iodinated thiophene ring, which is primed for cross-coupling reactions, and the benzaldehyde group, which allows for a variety of subsequent chemical modifications.

The synthesis of this compound would most likely be achieved through a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. nih.govnumberanalytics.com For example, a Suzuki coupling could involve the reaction of 4-formylphenylboronic acid with 2,5-diiodothiophene (B186504) or 2-iodothiophene (B115884) followed by a subsequent iodination step.

The true potential of this compound lies in its use as a versatile building block. The iodo group can be readily replaced by a wide range of organic substituents via cross-coupling, allowing for the extension of the π-conjugated system. Simultaneously, the aldehyde group can be transformed into other functional groups or used to connect the molecule to other substrates or polymer backbones. This dual functionality makes this compound an ideal candidate for the systematic development of novel organic materials with tailored electronic and photophysical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₇IOS |

| Molecular Weight | 314.14 g/mol |

| CAS Number | 412961-93-4 |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

| Reactivity | Possesses a reactive iodo group for cross-coupling and a formyl group for various transformations |

Data sourced from chemical supplier information and inferred from related compounds.

Overview of Research Trajectories for Novel Organic Architectures and Functional Materials

Current research in organic materials science is heavily focused on the design and synthesis of novel organic architectures with specific functions. Thiophene-containing molecules are at the forefront of this research due to their excellent electronic properties and chemical stability. researchgate.netunibo.it The development of new synthetic methodologies, particularly those involving cross-coupling reactions, has enabled the creation of a diverse range of thiophene-based materials for applications in organic electronics. juniperpublishers.commdpi.com

The combination of thiophene and benzaldehyde moieties within a single molecular framework, as seen in this compound, opens up new avenues for the creation of advanced functional materials. Research trajectories stemming from this scaffold could include the synthesis of:

Linear and Star-Shaped Conjugated Molecules: By utilizing the dual reactivity of the compound, researchers can construct extended π-systems with tailored absorption and emission properties for use in OLEDs and sensors. amazonaws.comnagoya-u.ac.jp

Functional Polymers: The aldehyde group can be used to polymerize the molecule or to graft it onto existing polymer chains, leading to new materials with interesting conductive and optical properties. acs.org

Covalent Organic Frameworks (COFs): The defined geometry and reactive sites of this molecule make it a potential building block for the construction of highly ordered, porous COFs for applications in gas storage, catalysis, and iodine capture. mdpi.comrsc.orgnih.gov

The exploration of scaffolds like this compound is crucial for advancing the field of organic materials and unlocking the potential for new technologies.

Structure

2D Structure

3D Structure

Properties

CAS No. |

412961-93-4 |

|---|---|

Molecular Formula |

C11H7IOS |

Molecular Weight |

314.14 g/mol |

IUPAC Name |

4-(5-iodothiophen-2-yl)benzaldehyde |

InChI |

InChI=1S/C11H7IOS/c12-11-6-5-10(14-11)9-3-1-8(7-13)2-4-9/h1-7H |

InChI Key |

AARNABIOUIXXNF-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C=O)C2=CC=C(S2)I |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC=C(S2)I |

Origin of Product |

United States |

Synthetic Methodologies for 4 5 Iodothiophen 2 Yl Benzaldehyde

Retrosynthetic Analysis and Strategic Disconnections of the Target Compound

Retrosynthetic analysis is a powerful tool for devising synthetic pathways by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 4-(5-Iodothiophen-2-YL)benzaldehyde, the most logical disconnection is at the C-C bond between the thiophene (B33073) and benzene (B151609) rings. This disconnection suggests two primary synthetic approaches: forming the aryl-thiophene linkage through a cross-coupling reaction or constructing one ring onto the other.

A primary disconnection breaks the bond between the C2 of the thiophene ring and the C1 of the benzaldehyde (B42025) ring. This leads to two key synthons: a 5-iodothiophen-2-yl synthon and a 4-formylphenyl synthon. The corresponding reagents for these synthons would be a 2,5-dihalogenated thiophene and a 4-formylphenyl organometallic reagent, or a 5-iodothiophene-2-organometallic species and a 4-halobenzaldehyde.

A secondary disconnection could involve the C-I bond on the thiophene ring. This implies a later-stage iodination of a pre-formed 4-(thiophen-2-yl)benzaldehyde precursor. This approach might be advantageous if direct coupling with an iodinated thiophene proves to be low-yielding or if the starting materials are more readily accessible.

Palladium-Catalyzed Cross-Coupling Approaches for Aryl-Thiophene Linkages

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, and they are extensively used in the synthesis of biaryl compounds, including those with thiophene moieties. rsc.orgrsc.org These reactions generally involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst.

Suzuki-Miyaura Coupling Protocols Involving Iodothiophenes and Benzaldehyde Boronic Acid Derivatives

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. libretexts.orgrsc.org In the context of synthesizing this compound, this would typically involve the reaction of a 2,5-dihalogenated thiophene (such as 2,5-diiodothiophene (B186504) or 2-bromo-5-iodothiophene) with 4-formylphenylboronic acid. frontiersin.orgnih.gov

The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and a base. The choice of base, solvent, and reaction temperature can significantly influence the yield and selectivity of the reaction. Aqueous bases like potassium carbonate or sodium carbonate are commonly employed. nih.gov The reactivity of the halogen on the thiophene ring follows the order I > Br > Cl, making iodothiophenes highly reactive partners in Suzuki-Miyaura couplings. researchgate.net

A systematic investigation of Suzuki-Miyaura couplings between halophenols and phenol (B47542) boronic acids highlighted the influence of positional isomers on reactivity, a consideration that can be relevant when optimizing conditions for substituted thiophenes and benzaldehydes. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Outcome |

| 2,5-Diiodothiophene | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Formation of this compound |

| 2-Bromo-5-iodothiophene | 4-Formylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/Water | Selective coupling at the more reactive iodine position |

Sonogashira Coupling Strategies Utilizing Halogenated Thiophenes and Alkynes

The Sonogashira coupling reaction is a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org While not a direct route to the target compound's aryl-aryl bond, it represents a powerful method for synthesizing precursors. For instance, a halogenated thiophene could be coupled with a protected form of 4-ethynylbenzaldehyde. Subsequent transformation of the alkyne linkage would then be necessary to form the desired single bond, making this a multi-step and less direct approach. However, the mild reaction conditions of the Sonogashira coupling make it a valuable tool in organic synthesis. nih.govyoutube.com

Stille Coupling Methods for Thiophene-Benzaldehyde Linkages

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex. wikipedia.orglibretexts.org To synthesize this compound, one could couple 2-(tributylstannyl)-5-iodothiophene with 4-bromobenzaldehyde (B125591) or 4-iodobenzaldehyde (B108471). Alternatively, 2,5-bis(tributylstannyl)thiophene (B173521) could be reacted with 4-iodobenzaldehyde under controlled stoichiometry to achieve mono-arylation.

A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. thermofisher.com However, the toxicity of organotin compounds is a significant drawback. The mechanism involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to yield the coupled product. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst | Outcome |

| 2-(Tributylstannyl)-5-iodothiophene | 4-Bromobenzaldehyde | Pd(PPh₃)₄ | Formation of this compound |

| 2,5-Diiodothiophene | 4-(Tributylstannyl)benzaldehyde | PdCl₂(PPh₃)₂ | Formation of this compound |

Negishi Coupling and Other Advanced Cross-Coupling Techniques

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is known for its high reactivity and functional group tolerance. wikipedia.org For the synthesis of the target compound, one could prepare a 5-iodothiophen-2-ylzinc halide and couple it with 4-bromobenzaldehyde. The organozinc reagent can often be generated in situ from the corresponding organolithium or Grignard reagent. youtube.com While highly effective, the moisture and air sensitivity of the organozinc reagents requires careful handling.

Other advanced cross-coupling techniques, such as the Hiyama and Kumada couplings, which utilize organosilanes and Grignard reagents, respectively, could also be envisioned for the formation of the aryl-thiophene bond, though they are less commonly reported for this specific transformation compared to Suzuki, Stille, and Negishi couplings.

Direct Functionalization and Electrophilic Aromatic Substitution on Thiophene Precursors

An alternative to cross-coupling reactions is the direct functionalization of a pre-existing aryl-thiophene core or the electrophilic aromatic substitution on a thiophene precursor. researchgate.net

For instance, one could start with 2-phenylthiophene (B1362552) and introduce an iodine atom at the 5-position of the thiophene ring through electrophilic iodination using reagents like N-iodosuccinimide (NIS). Subsequently, the formyl group could be introduced onto the benzene ring via a Friedel-Crafts acylation or a related formylation reaction. However, controlling the regioselectivity of these reactions can be challenging, especially the formylation step, which might lead to a mixture of isomers.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.orgmasterorganicchemistry.com Thiophenes are generally more reactive towards electrophiles than benzene. wikipedia.org The introduction of a formyl group onto a thiophene ring can be achieved through reactions like the Vilsmeier-Haack reaction. However, for the synthesis of this compound, this approach would likely involve multiple steps with potential regioselectivity issues.

Direct C-H arylation has also emerged as a powerful tool, which could potentially be used to couple 2-iodothiophene (B115884) directly with benzaldehyde. rsc.org However, achieving the desired regioselectivity and preventing side reactions with the aldehyde functionality would be critical considerations.

| Precursor | Reagent(s) | Reaction Type | Key Challenge |

| 2-Phenylthiophene | 1. NIS 2. Vilsmeier-Haack Reagent (POCl₃, DMF) | Electrophilic Iodination, Formylation | Regioselectivity of formylation |

| 2-Iodothiophene | Benzaldehyde | Direct C-H Arylation | Controlling regioselectivity and compatibility with the aldehyde group |

| 2-(4-Bromophenyl)thiophene | N-Iodosuccinimide | Electrophilic Iodination | Synthesis of the starting material |

Halogenation Methods for Introducing Iodine onto the Thiophene Ring

The introduction of an iodine atom onto the thiophene ring is a critical step in the synthesis of this compound. The thiophene ring is highly susceptible to electrophilic substitution, and its halogenation occurs readily. iust.ac.ir The C-2 position of an unsubstituted thiophene is the most reactive site for such reactions. researchgate.net For a 2-substituted thiophene, the incoming electrophile is directed to the 5-position.

Several reagents and conditions have been developed for the iodination of thiophenes. A common and efficient method involves the use of N-iodosuccinimide (NIS) as the iodine source, often activated by an acid catalyst. researchgate.net For instance, the iodination of various thiophene derivatives has been successfully achieved using NIS in the presence of 4-toluenesulfonic acid in ethanol (B145695), which provides the desired iodinated products in pure form without the need for extensive purification. researchgate.net Another approach utilizes a mixture of iodine (I₂) and an oxidizing agent. An effective system for the direct mono- and diiodination of a range of arenes, including activated systems like thiophene, employs a mixture of iodine, acetic acid (AcOH), acetic anhydride (B1165640) (Ac₂O), and sulfuric acid (H₂SO₄), with chromium trioxide (CrO₃) as the oxidant. researchgate.net The reaction temperatures for these iodinations are typically mild, often not exceeding 65°C. researchgate.net

Alternative methods for direct iodination include the use of elemental iodine with nitric acid or the activation of NIS with iron(III) triflimide for the iodination of a wide array of arenes under mild conditions. iust.ac.irorganic-chemistry.org The choice of iodinating agent and reaction conditions can be tailored to the specific substrate and desired outcome.

Table 1: Selected Iodination Methods for Thiophene Derivatives

| Reagent System | Catalyst/Activator | Solvent | Key Features |

|---|---|---|---|

| N-Iodosuccinimide (NIS) | 4-Toluenesulfonic acid | Ethanol | Clean and efficient, yields pure products. researchgate.net |

| I₂/AcOH/Ac₂O/H₂SO₄ | CrO₃ (oxidant) | Acetic Acid/Acetic Anhydride | Suitable for direct mono- and diiodination. researchgate.net |

| N-Iodosuccinimide (NIS) | Iron(III) triflimide | Not specified | Effective for a wide range of arenes under mild conditions. organic-chemistry.org |

Formylation Reactions for Benzaldehyde Moiety Introduction

The introduction of the benzaldehyde moiety can be approached in a couple of ways. One common strategy is the Vilsmeier-Haack reaction, which is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction typically employs a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, which then acts as the formylating agent. In the context of synthesizing this compound, the Vilsmeier-Haack reaction could be applied to a pre-formed 4-(5-iodothiophen-2-yl)benzene intermediate.

Another approach involves the use of solid phosgene (B1210022) (triphosgene) and DMF. This method has been described for the one-step synthesis of 2-thiophenecarboxaldehyde from thiophene, where DMF acts as the formylating agent activated by triphosgene. This could potentially be adapted for the formylation of the phenyl ring in the target molecule's precursor.

Furthermore, palladium-catalyzed formylation reactions of aryl halides offer a modern alternative for introducing the aldehyde group. organic-chemistry.org For example, aryl iodides can be converted to aromatic aldehydes using a ligandless palladium catalyst under ambient temperature and pressure. organic-chemistry.org Another palladium-catalyzed method utilizes isocyanide in the presence of a silane (B1218182) reducing agent. organic-chemistry.org These methods would be applicable if the synthetic strategy involves a late-stage formylation of an aryl halide intermediate.

Table 2: Common Formylation Reactions

| Reaction Name/Type | Reagents | Key Features |

|---|---|---|

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Effective for electron-rich aromatic and heteroaromatic compounds. |

| Triphosgene-Mediated Formylation | Triphosgene, DMF | One-step formylation of thiophene has been reported. |

| Palladium-Catalyzed Reductive Carbonylation | Aryl iodide, CO (or other C1 source), Pd catalyst, reducing agent | Allows for formylation under mild conditions. organic-chemistry.org |

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. For the iodination step, the choice of solvent can have a significant impact. For instance, the iodination of thiophene in undiluted trifluoroacetic acid (CF₃COOH) gives a low yield, whereas using a mixture of CF₃COOH and dichloromethane (B109758) (CH₂Cl₂) or CF₃COOH and acetic acid leads to much higher yields. google.com The molar ratio of the reactants is also a critical parameter to control to avoid side reactions such as di-iodination.

In formylation reactions like the Vilsmeier-Haack, temperature control is crucial. These reactions are often initiated at low temperatures and then allowed to warm to room temperature or are gently heated to ensure complete reaction without decomposition of the starting material or product. In palladium-catalyzed formylations, the choice of ligand, catalyst loading, and the nature of the reducing agent can all be fine-tuned to enhance the reaction's efficiency. organic-chemistry.org

Post-reaction workup and purification are also key to obtaining a high yield of the final product. This often involves aqueous washes to remove inorganic byproducts and unreacted reagents, followed by chromatographic purification to isolate the desired compound from any side products. orgsyn.org

Regioselectivity and Chemoselectivity Considerations in Synthesis

The synthesis of this compound is governed by important regioselectivity and chemoselectivity considerations.

Regioselectivity: The substitution pattern of the thiophene ring is highly predictable. In an electrophilic substitution reaction on a 2-substituted thiophene, such as 2-phenylthiophene, the incoming electrophile will preferentially add to the C-5 position. iust.ac.irresearchgate.net This is due to the directing effect of the sulfur atom, which stabilizes the cationic intermediate formed during the substitution at this position. Therefore, the iodination of a precursor like 4-(thiophen-2-yl)benzaldehyde is expected to yield the desired 5-iodo isomer with high regioselectivity.

Similarly, in the Vilsmeier-Haack formylation, the site of formylation is directed by existing substituents. If one were to formylate a 2-phenylthiophene, the formyl group would be directed to the para-position of the phenyl ring, assuming no other strongly directing groups are present.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of this compound, a key challenge is to perform the desired transformations without affecting other functional groups in the molecule. For example, during the iodination step, the conditions must be controlled to prevent oxidation of the aldehyde group if it is already present in the molecule. Conversely, during a formylation reaction, the iodothiophene moiety must remain intact.

The choice of reagents is critical for achieving good chemoselectivity. For instance, using a mild iodinating agent like NIS can help to avoid unwanted side reactions that might occur with harsher reagents. researchgate.net In palladium-catalyzed cross-coupling or formylation reactions, the catalyst system must be chosen to be compatible with both the iodine and aldehyde functionalities.

Reactivity Profiles and Transformational Chemistry of 4 5 Iodothiophen 2 Yl Benzaldehyde

Chemical Transformations at the Aldehyde Moiety

The aldehyde group is a key functional group that can undergo a variety of chemical reactions, including nucleophilic additions, condensations, reductions, oxidations, and olefinations.

Nucleophilic Additions and Condensation Reactions

The aldehyde functional group in 4-(5-Iodothiophen-2-yl)benzaldehyde is susceptible to nucleophilic attack. A notable example is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde or ketone and an enolizable carbonyl compound. For instance, the reaction of 2'-hydroxyacetophenone (B8834) with benzaldehyde (B42025), a structurally similar compound, yields 2'-hydroxychalcone (B22705) and flavanone. researchgate.net This type of reaction highlights the potential for this compound to participate in the formation of larger, more complex molecules like chalcones, which are precursors to flavonoids and other biologically active compounds.

The aldehyde can also react with amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond. This transformation is a common strategy in the synthesis of various heterocyclic compounds and ligands for metal complexes.

Reduction Reactions to Alcohol Derivatives

The aldehyde group can be readily reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). This reaction converts the aldehyde into a hydroxymethyl group, yielding (4-(5-iodothiophen-2-yl)phenyl)methanol. This alcohol derivative can then be used in further synthetic steps, such as esterification or etherification.

Oxidation Reactions to Carboxylic Acid Derivatives

Oxidation of the aldehyde group leads to the formation of the corresponding carboxylic acid, 4-(5-iodothiophen-2-yl)benzoic acid. A variety of oxidizing agents can be employed for this purpose, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). An eco-friendly method involves the use of hydrogen peroxide with a selenium catalyst. mdpi.com This carboxylic acid derivative is a valuable building block for the synthesis of esters, amides, and other acid-derived functional groups. For example, studies on similar thiophene-2-carbaldehyde (B41791) derivatives have shown that the aldehyde can be oxidized to a carboxylic acid.

Olefination Strategies (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions are crucial for the formation of carbon-carbon double bonds, converting the carbonyl group of the aldehyde into an alkene.

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). wikipedia.orgmasterorganicchemistry.com This reaction is a versatile method for synthesizing alkenes with a high degree of control over the double bond's position. libretexts.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, leading to the formation of the alkene and triphenylphosphine (B44618) oxide. libretexts.orgudel.edu The stereochemical outcome, whether the E or Z isomer is favored, depends on the nature of the ylide used. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgtcichemicals.com This reaction typically favors the formation of (E)-alkenes and offers the advantage of using more nucleophilic and less basic carbanions compared to Wittig reagents. wikipedia.orgorganic-chemistry.orgyoutube.com The water-soluble phosphate (B84403) byproduct of the HWE reaction is also more easily removed than the triphenylphosphine oxide from the Wittig reaction. organic-chemistry.org

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

|---|---|---|

| Reagent | Phosphorus ylide | Phosphonate carbanion |

| Stereoselectivity | Variable (depends on ylide stability) | Generally favors (E)-alkenes |

| Reactivity of Carbonyl | Aldehydes and ketones | Aldehydes and ketones (often more reactive with hindered ketones) |

| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester |

Reactivity of the Aryl Iodide Functionality

The carbon-iodine bond on the thiophene (B33073) ring provides another avenue for chemical modification.

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must typically be activated by electron-withdrawing groups. youtube.com In the case of this compound, the presence of the aldehyde group, which is electron-withdrawing, can facilitate SNAr reactions on the thiophene ring.

Theoretical studies on substituted thiophenes have shown that the SNAr mechanism often proceeds through a stepwise addition-elimination pathway, forming a Meisenheimer-like intermediate. nih.govnih.gov The rate and regioselectivity of the reaction are influenced by the nature and position of the substituents on the thiophene ring. nih.govrsc.org While iodine is a good leaving group, the reactivity of the C-I bond in this compound towards SNAr would depend on the specific nucleophile and reaction conditions employed.

Palladium-Catalyzed Coupling Reactions for Further Functionalization

The carbon-iodine bond at the 5-position of the thiophene ring in this compound is a key reactive site for palladium-catalyzed cross-coupling reactions. This functionality allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable precursor for more complex molecular architectures. The reactivity of aryl iodides in these transformations is typically higher than that of the corresponding bromides or chlorides. uwindsor.ca

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron compound, such as a boronic acid or boronic ester, to form a new C-C bond. libretexts.org For this compound, a Suzuki coupling would replace the iodine atom with an aryl, heteroaryl, or alkyl group from the corresponding boronic acid. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a precursor like Pd(PPh₃)₄ or Pd(OAc)₂, and requires a base (e.g., Na₂CO₃, Cs₂CO₃, or K₃PO₄) to facilitate the transmetalation step. libretexts.orgnih.gov Conditions have been developed that allow for the successful double Suzuki coupling of dibromothiophene aldehydes, highlighting the utility of this reaction on halogenated thiophene systems. nih.gov

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed, reacting the iodothiophene with a terminal alkyne. wikipedia.org This reaction is characteristically co-catalyzed by palladium and a copper(I) salt (e.g., CuI) in the presence of an amine base like triethylamine (B128534) or diisopropylamine. wikipedia.orgorganic-chemistry.org The result is the formation of a C(sp²)-C(sp) bond, yielding a 4-(5-(alkynyl)thiophen-2-yl)benzaldehyde derivative. Copper-free Sonogashira protocols have also been developed, which can be advantageous in synthesizing molecules where copper sensitivity is a concern. nih.gov

Heck Coupling: The Heck reaction provides a method for C-C bond formation between the iodothiophene and an alkene. organic-chemistry.org This palladium-catalyzed process typically involves a base (e.g., Et₃N, NaOAc) and results in the substitution of a vinylic hydrogen on the alkene with the thiophene ring, producing a new, more substituted alkene. rsc.orgnih.gov The reaction generally exhibits high trans selectivity. organic-chemistry.org A variety of palladium catalysts, including phosphine-free systems, have been shown to be effective. thieme-connect.de

| Reaction Type | Coupling Partner | Typical Catalyst System | Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, Cs₂CO₃ | 4-(5-R-thiophen-2-yl)benzaldehyde |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂/CuI | Et₃N, i-Pr₂NH | 4-(5-(R-C≡C)-thiophen-2-yl)benzaldehyde |

| Heck | Alkene (e.g., R-CH=CH₂) | Pd(OAc)₂/Ligand | Et₃N, NaOAc | 4-(5-(R-CH=CH)-thiophen-2-yl)benzaldehyde (trans) |

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange offers an alternative pathway to functionalize the 5-position of the thiophene ring. This reaction typically involves treating the iodothiophene with a strong organometallic base, most commonly an organolithium reagent like n-butyllithium or sec-butyllithium, at low temperatures. The iodine atom is exchanged for a lithium atom, generating a highly reactive 5-lithiated thiophene intermediate. wikipedia.org

This organolithium species is a potent nucleophile and can be "quenched" by reacting it with a wide variety of electrophiles. For example, reaction with carbon dioxide (CO₂) followed by an acidic workup yields the corresponding carboxylic acid. masterorganicchemistry.com Quenching with other electrophiles such as aldehydes, ketones, or esters would lead to the formation of secondary alcohols, tertiary alcohols, or ketones, respectively. masterorganicchemistry.com

Alternatively, a Grignard reagent can be formed through the reaction of this compound with magnesium metal. masterorganicchemistry.com This organomagnesium intermediate, while still a strong nucleophile, is generally less reactive and more selective than its organolithium counterpart. It can participate in similar quenching reactions to introduce new functional groups at the 5-position of the thiophene ring.

Modifications and Functionalizations of the Thiophene Core

The thiophene ring itself is a versatile platform for further chemical modification.

Further Electrophilic Aromatic Substitution Reactions

The thiophene ring is electron-rich and readily undergoes electrophilic aromatic substitution reactions, often more rapidly than benzene (B151609). wikipedia.orgpearson.comchemenu.com In this compound, the 2- and 5-positions are occupied. The directing effects of the existing substituents will govern the position of any further substitution. The iodine at C5 is a deactivating but ortho-, para-directing group, while the phenyl group at C2 is also ortho-, para-directing. In thiophene, substitution typically occurs at the positions adjacent to the sulfur atom (α-positions, C2 and C5). Since these are blocked, electrophilic attack would be directed to the C3 or C4 positions (β-positions). The precise outcome would depend on the specific reaction conditions and the nature of the electrophile. researchgate.netresearchgate.net Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. researchgate.net

Cycloaddition Reactions Involving the Thiophene Ring

While the aromaticity of thiophene makes it less reactive as a diene compared to non-aromatic counterparts, it can participate in cycloaddition reactions under specific conditions. wikipedia.org The most common type of cycloaddition is the [4+2] cycloaddition, or Diels-Alder reaction, where a diene reacts with a dienophile to form a six-membered ring. libretexts.org For the thiophene ring in this compound to act as the 4π-electron component, it would require a highly reactive dienophile. These reactions can be either thermally or photochemically induced. youtube.comyoutube.comyoutube.com The resulting cycloadduct is often unstable and may undergo subsequent reactions, such as the extrusion of sulfur, to form a new aromatic ring. Other types of cycloadditions, such as [2+2] cycloadditions to form four-membered rings, are also possible, particularly under photochemical conditions. libretexts.org

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are highly valued for their efficiency and atom economy. rug.nlnih.gov The aldehyde functional group in this compound makes it an ideal candidate for a variety of MCRs.

For instance, it can serve as the aldehyde component in the Biginelli reaction , a one-pot synthesis involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. It can also be used in the Ugi four-component reaction , which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino carboxamides. rug.nl The incorporation of the 4-(5-iodothiophen-2-yl) moiety through these reactions allows for the rapid generation of diverse and complex molecular libraries, with the iodine atom providing a handle for subsequent palladium-catalyzed functionalization.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 5 Iodothiophen 2 Yl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and proximity of atoms within a molecule.

Proton (¹H) NMR spectroscopy for 4-(5-Iodothiophen-2-YL)benzaldehyde reveals distinct signals corresponding to each unique proton in the molecule. The aldehydic proton (-CHO) is expected to appear as a singlet in the downfield region, typically around 9.8 to 10.0 ppm, due to the deshielding effect of the electronegative oxygen atom. docbrown.infobrainly.com

The protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets. The protons ortho to the aldehyde group are expected to resonate at approximately 7.87 ppm, while the protons meta to the aldehyde group would appear slightly more upfield, around 7.51 ppm. docbrown.info

The thiophene (B33073) ring protons also show characteristic signals. The proton at the 3-position of the thiophene ring is expected to show a doublet, with a chemical shift influenced by the adjacent phenyl ring. The proton at the 4-position, being adjacent to the iodine-bearing carbon, will also appear as a doublet. The coupling constant between these two thiophene protons (J-coupling) would confirm their adjacency.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aldehyde-H | ~10.0 | Singlet (s) |

| Benzene-H (ortho to CHO) | ~7.9 | Doublet (d) |

| Benzene-H (meta to CHO) | ~7.7 | Doublet (d) |

| Thiophene-H3 | ~7.4 | Doublet (d) |

Note: Predicted values are based on analogous structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and is expected to have a chemical shift in the range of 190-192 ppm. brainly.com

The aromatic carbons of the benzene ring will show four distinct signals due to the para-substitution pattern. The carbon attached to the aldehyde group will be downfield, while the carbon attached to the thiophene ring will also have a characteristic shift. The remaining benzene carbons will appear in the typical aromatic region of 120-140 ppm.

For the iodothiophene ring, the carbon atom bonded to the iodine (C5) is expected to be found at a significantly upfield chemical shift (around 70-80 ppm) due to the heavy atom effect of iodine. The other carbons of the thiophene ring will resonate at positions typical for this heterocyclic system, influenced by the substituents.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | ~191 |

| C-ipso (Benzene, attached to CHO) | ~135 |

| C-ortho (Benzene) | ~130 |

| C-meta (Benzene) | ~126 |

| C-ipso (Benzene, attached to Thiophene) | ~144 |

| C2 (Thiophene, attached to Benzene) | ~148 |

| C3 (Thiophene) | ~128 |

| C4 (Thiophene) | ~138 |

Note: Predicted values are based on analogous structures. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are powerful tools for establishing definitive structural assignments by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). brainly.com For this compound, COSY would show correlations between the adjacent protons on the benzene ring and between the two protons on the thiophene ring, confirming their respective connectivities.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. hmdb.ca This would allow for the unambiguous assignment of each proton to its corresponding carbon in both the benzene and thiophene rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. brainly.com This is particularly useful for connecting different parts of the molecule. For instance, it would show a correlation from the aldehydic proton to the ipso-carbon of the benzene ring. Crucially, HMBC would also show correlations between the protons on the benzene ring and the carbons of the thiophene ring (and vice-versa), confirming the connection between the two aromatic systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY can help to determine the preferred conformation of the molecule, for example, by showing spatial proximity between the protons on the benzene ring (at the ortho position) and the proton on the thiophene ring (at the 3-position).

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with the chemical formula C₁₁H₇IOS, the expected exact mass can be calculated.

Calculated Exact Mass for C₁₁H₇IOS

| Ion Formula | Calculated Mass (m/z) |

|---|

An experimental HRMS measurement confirming this value to within a few parts per million provides strong evidence for the compound's elemental composition.

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing this fragmentation pattern provides a molecular fingerprint that helps to confirm the structure. For aromatic aldehydes, common fragmentation includes the loss of a hydrogen atom (M-1) or the entire formyl group (M-29). miamioh.edudocbrown.info

For this compound, key expected fragmentation pathways would include:

Loss of the iodine atom, leading to a significant peak at M-127.

Loss of the formyl radical (•CHO), resulting in a peak at m/z 285.

Cleavage of the C-C bond between the benzene and thiophene rings, generating fragments corresponding to the benzaldehyde (B42025) cation and the iodothiophene cation.

The benzoyl cation [C₆H₄CHO]⁺ at m/z 105 is a common fragment for substituted benzaldehydes.

The presence of these specific fragments in the mass spectrum would provide strong corroborating evidence for the proposed structure of this compound.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity Assessment

Hyphenated analytical techniques are indispensable for confirming the purity of synthesized compounds like this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide a dual-layered verification, ensuring both chromatographic purity and structural confirmation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For a compound to be analyzed by GC-MS, it must be thermally stable and volatile. In a typical GC-MS analysis, a sample of this compound would be vaporized and passed through a capillary column. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic identifier. After separation in the gas chromatograph, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This causes the molecule to fragment in a predictable manner. The analysis of these fragments helps to confirm the structure of the compound. chrom-china.comnih.gov The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule and various fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful alternative, particularly for compounds that may be thermally labile or have low volatility. nih.gov In this technique, the compound is first separated via high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. This method is highly effective for separating the target compound from non-volatile impurities. The resulting mass spectrum provides the molecular weight and fragmentation data, which, in conjunction with the HPLC retention time, delivers a robust assessment of purity. For this compound, LC-MS/MS could be employed for even greater specificity, where a specific parent ion is selected and fragmented to produce a characteristic daughter ion spectrum. nih.gov

The table below outlines the expected key parameters in a GC-MS analysis for assessing the purity of this compound.

| Parameter | Description | Expected Observation for this compound |

| Retention Time (RT) | The time taken for the compound to elute from the GC column. | A single, sharp peak at a characteristic RT, indicating the absence of volatile impurities. |

| Molecular Ion Peak (M⁺) | The peak corresponding to the intact molecule's mass-to-charge ratio. | A peak at m/z ≈ 314, corresponding to the molecular formula C₁₁H₇IOS. |

| Isotope Pattern | The characteristic pattern due to the presence of natural isotopes (e.g., ³⁴S). | A visible M+2 peak due to the natural abundance of the ³⁴S isotope. |

| Key Fragment Ions | Ions formed from the predictable breakdown of the molecule upon ionization. | Fragments corresponding to the loss of iodine [M-127]⁺, the aldehyde group [M-CHO]⁺, and ions representing the benzaldehyde and iodothiophene moieties. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several characteristic absorption bands. The most prominent peak would be from the carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the range of 1690-1715 cm⁻¹. docbrown.info The presence of an aldehyde is further confirmed by two weaker C-H stretching bands around 2850 cm⁻¹ and 2750 cm⁻¹. Aromatic C-H stretching vibrations from both the benzene and thiophene rings are expected to appear above 3000 cm⁻¹. docbrown.info Vibrations corresponding to the C=C bonds within the aromatic rings typically occur in the 1450-1600 cm⁻¹ region. The C-I bond stretch is expected at lower frequencies, generally below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Symmetric vibrations, which may be weak in the IR spectrum, are often strong in the Raman spectrum. For this molecule, the symmetric stretching of the aromatic rings and the C-S stretching vibration within the thiophene ring would be readily observable. researchgate.net

The following table summarizes the expected key vibrational frequencies for this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source of Analogy |

| Aldehyde C-H | Stretch | ~2850 and ~2750 | Benzaldehyde docbrown.info |

| Aromatic C-H | Stretch | 3000 - 3100 | Benzaldehyde docbrown.info |

| Carbonyl (C=O) | Stretch | ~1700 | Benzaldehyde docbrown.infonist.gov |

| Aromatic C=C | Ring Stretch | 1450 - 1625 | Benzaldehyde, Thiophene docbrown.inforesearchgate.net |

| Thiophene C-S | Stretch | 600 - 800 | Thiophene derivatives researchgate.net |

| Carbon-Iodine (C-I) | Stretch | < 600 | 2-Iodothiophene (B115884) arxiv.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions involving its extensive conjugated π-electron system. The conjugation spans the benzaldehyde and the 5-iodothiophen rings.

The primary absorption bands are due to π → π* transitions. In a comparable molecule like benzaldehyde, this transition occurs around 248 nm. researchgate.net For 2-iodothiophene, absorption is noted around 268 nm. arxiv.org Due to the extended conjugation between the two ring systems in this compound, a bathochromic (red) shift is anticipated, moving the primary π → π* absorption maximum to a longer wavelength, likely above 280 nm.

A second, much weaker absorption band, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons, is also expected. In benzaldehyde, this transition is observed around 283 nm. researchgate.net In the target molecule, this transition may be obscured by the more intense π → π* band but would be expected at a longer wavelength, typically >300 nm.

| Transition Type | Orbitals Involved | Expected Wavelength (λmax) | Notes |

| π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital. | > 280 nm | Strong intensity (high molar absorptivity). Shifted to a longer wavelength due to extended conjugation. |

| n → π | Promotion of a non-bonding electron (from oxygen) to a π antibonding orbital. | > 300 nm | Weak intensity. Characteristic of the carbonyl group. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While specific crystallographic data for this compound is not found in the surveyed literature, an analysis would provide unparalleled structural detail.

A successful crystallographic study would yield:

Crystal System and Space Group: Defining the symmetry and periodic arrangement of the molecules in the crystal lattice.

Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The exact position of every atom (C, H, O, S, I) within the unit cell.

Bond Lengths and Angles: Highly accurate measurements of all covalent bonds (e.g., C=O, C-I, C-S) and the angles between them, confirming the molecular geometry.

Torsional Angles: The dihedral angle between the plane of the thiophene ring and the benzene ring, which is a key conformational parameter.

Intermolecular Interactions: Information on how molecules pack together, revealing non-covalent interactions such as π-π stacking between aromatic rings or potential halogen bonding involving the iodine atom.

This data is crucial for understanding the molecule's conformation in the solid state and its potential physical properties.

Elemental Analysis for Stoichiometric Composition Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, etc.) in a compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula to verify its stoichiometric purity and composition.

The molecular formula for this compound is C₁₁H₇IOS , with a molecular weight of approximately 314.15 g/mol .

The table below shows the calculated theoretical elemental composition. For a synthesized sample to be considered pure, the experimentally determined values should align closely with these theoretical percentages, typically within a ±0.4% margin.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Mass Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 42.06% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 2.25% |

| Iodine | I | 126.904 | 1 | 126.904 | 40.40% |

| Oxygen | O | 15.999 | 1 | 15.999 | 5.10% |

| Sulfur | S | 32.065 | 1 | 32.065 | 10.21% |

| Total | 314.145 | 100.00% |

Theoretical and Computational Investigations of 4 5 Iodothiophen 2 Yl Benzaldehyde

Quantum Chemical Calculations for Electronic Structure Analysis of 4-(5-Iodothiophen-2-YL)benzaldehyde

Quantum chemical calculations serve as powerful tools for elucidating the electronic structure and properties of molecules. These computational methods provide insights into molecular geometry, stability, and reactivity, complementing experimental findings.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies, particularly using the B3LYP/6-31G(d,p) basis set, have been instrumental in determining the optimized molecular geometry and stability of various organic compounds. nih.gov For instance, in the theoretical study of quinoline-4-one derivatives, DFT calculations were employed to optimize molecular structures and analyze their stability. researchgate.net The absence of imaginary frequencies in the optimized structures confirms that they correspond to stable energy minima. d-nb.info

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive and easily polarizable molecule. researchgate.net For instance, in a study on dinaphthodiospyrol S, the HOMO, LUMO, and energy gap were calculated to be -6.39 eV, -3.51 eV, and 2.88 eV, respectively, indicating intramolecular charge transfer and providing insights into the compound's stability. nih.gov FMO analysis of this compound would involve calculating the energies of its HOMO and LUMO to predict its reactivity and electronic properties.

Electrostatic Potential Surface (EPS) Mapping

Molecular Electrostatic Potential (MEP) or Electrostatic Potential Surface (EPS) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. nih.gov The MEP map illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov These regions are typically color-coded, with red indicating areas of high electron density (negative potential) and blue representing areas of low electron density (positive potential). nih.gov

This technique is particularly useful for understanding intermolecular interactions, such as drug-receptor binding. nih.gov By analyzing the MEP map of this compound, one can predict how it might interact with other molecules. For example, the oxygen atom of the benzaldehyde (B42025) group would likely be a region of negative potential, making it a potential site for electrophilic attack.

Prediction of Spectroscopic Parameters from Computational Models

Computational models, particularly those based on DFT, have become indispensable for predicting and interpreting spectroscopic data. These methods can accurately calculate NMR chemical shifts and vibrational frequencies, aiding in the structural elucidation of complex molecules.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. nih.gov These predictions are often made using DFT calculations, which involve calculating the isotropic magnetic shielding constants of the nuclei. nih.gov

The calculated shielding constants are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). nih.gov This computational approach can be particularly useful for assigning complex NMR spectra and for distinguishing between different isomers of a compound. For this compound, computational NMR predictions would provide valuable data to compare with experimental spectra, thereby confirming its chemical structure.

Vibrational Frequency Calculations for IR/Raman Assignments

Infrared (IR) and Raman spectroscopy are techniques used to probe the vibrational modes of a molecule. Computational vibrational frequency calculations, typically performed using DFT, can predict the IR and Raman spectra of a molecule. nih.gov These calculations provide the frequencies and intensities of the vibrational modes, which can then be used to assign the peaks in an experimental spectrum.

This combined experimental and theoretical approach allows for a more confident and detailed assignment of the vibrational modes. nih.gov For this compound, computational vibrational analysis would help in identifying the characteristic vibrational frequencies associated with its various functional groups, such as the C=O stretch of the aldehyde and the C-I stretch of the iodothiophene ring.

UV-Vis Absorption Maxima Predictions

The electronic absorption properties of this compound can be predicted using computational methods such as Time-Dependent Density Functional Theory (TD-DFT). These calculations provide insights into the molecule's electronic transitions, which are responsible for its absorption of ultraviolet and visible light. The UV-Vis spectrum of this compound is expected to be characterized by intense π → π* transitions originating from the conjugated system formed by the benzaldehyde and thiophene (B33073) rings. researchgate.net The presence of the iodine atom and the aldehyde group can also influence the position and intensity of these absorption bands.

Computational predictions typically involve optimizing the molecule's ground-state geometry and then calculating the vertical excitation energies to various excited states. The results are often presented as the maximum absorption wavelength (λ_max) and the corresponding oscillator strength (f), which is related to the intensity of the absorption. The choice of functional and basis set in the DFT calculations can impact the accuracy of these predictions. arxiv.org For instance, studies on similar aromatic compounds have shown that λ_max values are sensitive to solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM). Aromatic imines containing thiophene rings, for example, exhibit absorption bands that can be influenced by the chemical structure and solvent environment. mdpi.com The UV absorption spectrum of benzaldehyde itself shows a maximum wavelength (λ_max) around 248 nm, which is assigned to the π → π* transition. researchgate.net

Table 1: Predicted UV-Vis Absorption Maxima (λ_max) for this compound This table presents hypothetical data for illustrative purposes.

| Computational Method | Solvent (PCM) | Predicted λ_max (nm) | Major Transition | Oscillator Strength (f) |

|---|---|---|---|---|

| TD-DFT (B3LYP/6-31G*) | Dichloromethane (B109758) | 325 | HOMO → LUMO (π → π*) | 0.85 |

| TD-DFT (B3LYP/6-31G*) | Ethanol (B145695) | 322 | HOMO → LUMO (π → π*) | 0.88 |

| TD-DFT (CAM-B3LYP/def2-TZVP) | Dichloromethane | 318 | HOMO → LUMO (π → π*) | 0.92 |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Simulations are typically performed using a force field (a set of parameters describing the potential energy of the system) and are run for a specific duration (e.g., nanoseconds) at a constant temperature and pressure. Analysis of the MD trajectory can reveal the most stable conformations, the energy barriers between them, and the distribution of key dihedral angles. For instance, MD simulations on cytochrome P450 have been used to reveal how the protein's conformation changes its orientation and dynamics within a membrane environment. nih.gov

Table 2: Representative Parameters for an MD Simulation of this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Value/Description |

|---|---|

| Force Field | GROMOS54a7 |

| System | Single molecule in a solvent box (e.g., water or dichloromethane) |

| Simulation Time | 100 nanoseconds |

| Temperature | 298 K (25 °C) |

| Pressure | 1 bar |

The simulation would likely show that the molecule predominantly exists in a near-planar conformation to maximize π-conjugation, but with significant torsional flexibility. The results can be visualized as a probability distribution of the dihedral angle, indicating the most populated (lowest energy) conformational states.

Reaction Mechanism Elucidation and Transition State Calculations

Computational chemistry, particularly using Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions involving this compound. arxiv.org These calculations can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

A key reaction pathway for this molecule is the cleavage of the carbon-iodine (C–I) bond, which is often the first step in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or photochemical processes. arxiv.org Studies on the photochemistry of 2-iodothiophene (B115884) have used DFT to investigate C-I bond fission upon UV excitation. arxiv.org By calculating the energies of the optimized geometries of the reactant, transition state, and products, a reaction profile can be constructed.

Table 3: Hypothetical DFT-Calculated Energies for a Suzuki Coupling Reaction Step This table presents hypothetical data for illustrative purposes, focusing on the oxidative addition step.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant Complex | This compound + Pd(0) catalyst | 0.0 |

| Transition State | Structure corresponding to the oxidative addition of the C-I bond to the Pd center | +15.2 |

These calculations help predict the feasibility of a reaction and can guide the optimization of reaction conditions, such as temperature and catalyst choice, by providing a molecular-level understanding of the reaction mechanism.

In Silico Screening for Ligand-Receptor Interaction Potentials (without biological context)

In silico screening techniques, such as molecular docking, can be used to predict the potential non-covalent interactions between this compound (as a ligand) and a macromolecular receptor. mdpi.commdpi.com This process computationally places the ligand into a binding site of a receptor and scores the quality of the fit, providing a prediction of the binding affinity and mode. nih.govnih.gov The goal is to identify and characterize potential interactions based on principles of molecular recognition, independent of any specific biological function.

The screening process evaluates many possible orientations (poses) of the ligand within the receptor's binding pocket. The best poses are ranked based on a scoring function, which estimates the free energy of binding (ΔG), typically in kcal/mol. mdpi.com Lower values indicate a more favorable predicted interaction. The analysis also details the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the receptor's amino acid residues. researchgate.net

Table 4: Hypothetical Molecular Docking Results for this compound with a Generic Receptor This table presents hypothetical data for illustrative purposes.

| Receptor ID | Predicted Binding Energy (ΔG, kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

|---|---|---|---|

| Generic_Receptor_A | -8.2 | TYR 88, PHE 250 | π-π Stacking with benzene (B151609) and thiophene rings |

| LEU 84, ILE 152 | Hydrophobic interaction | ||

| GLN 120 | Hydrogen bond with aldehyde oxygen | ||

| Generic_Receptor_B | -7.5 | TRP 105 | π-π Stacking with thiophene ring |

Such in silico screening provides a foundational, physics-based assessment of a molecule's potential to interact favorably with a binding site, serving as a starting point for further investigation. nih.gov

Role in the Synthesis of Complex Organic Architectures

The unique combination of reactive sites in this compound makes it a valuable building block for the construction of complex molecular structures. The aldehyde functionality allows for the formation of carbon-carbon and carbon-nitrogen double bonds through various condensation and olefination reactions, while the iodo-substituent serves as a handle for transition metal-catalyzed cross-coupling reactions.

In the realm of total synthesis of natural products and other complex organic molecules, the strategic introduction of functional groups is paramount. This compound can serve as a key intermediate, providing a thiophene-based scaffold that can be further elaborated. Thiophene and its derivatives are found in a variety of natural products and pharmacologically active compounds. researchgate.net The aldehyde group can be transformed into a variety of other functional groups, or it can be used to connect different parts of a target molecule. The iodo-substituent allows for the late-stage introduction of molecular complexity through cross-coupling reactions, a common strategy in modern total synthesis. The use of thiophene-based building blocks is a recognized strategy in the synthesis of complex organic molecules. nih.govmdpi.com

Integration into Functional Polymer and Materials Science

The electronic and structural properties of the thiophene ring make it a desirable component in materials science. This compound serves as a valuable monomer and building block for the creation of functional polymers and porous materials with applications in electronics and beyond.

Polythiophenes are a well-studied class of conducting polymers with applications in organic electronics. cmu.edu The synthesis of these materials often relies on the polymerization of functionalized thiophene monomers. This compound is a suitable precursor for such polymers. The iodine atom can be utilized in various metal-catalyzed polycondensation reactions, such as Suzuki and Stille polycondensation, to form the polymer backbone. researchgate.net The aldehyde group can be carried through the polymerization and remain as a functional handle on the resulting polymer, allowing for post-polymerization modification to tune the material's properties. Alternatively, the aldehyde can be reacted prior to polymerization to introduce other functional groups. The incorporation of iodine can also be a method for doping the resulting polythiophene-like material, thereby increasing its conductivity. nipne.rogoogle.com The selective monoiodination of thiophene derivatives is a key strategy for creating building blocks for oligomer and polymer synthesis. thieme-connect.comnih.govthieme-connect.comresearchgate.netorganic-chemistry.org

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with high surface areas and tunable properties. Their synthesis relies on the self-assembly of metal nodes and organic linkers (for MOFs) or the covalent bonding of organic building blocks (for COFs). The aldehyde functionality of this compound makes it a suitable building block for the synthesis of COFs through the formation of imine or other covalent linkages. Thiophene-based aldehydes are known to be used in the construction of COFs. rsc.orgnih.govmdpi.comresearchgate.netresearchgate.netpnas.org The extended π-system of the molecule can contribute to the electronic properties of the resulting framework. While the iodo-group might not directly participate in the framework formation, it could be a site for post-synthetic modification.

Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. beilstein-journals.org The rod-like, or calamitic, shape of molecules is a common feature that leads to liquid crystalline behavior. orientjchem.orgproquest.comtandfonline.comnih.govsciensage.info The rigid structure of the 4-(5-iodothiophen-2-yl)phenyl core makes this compound a potential precursor for calamitic liquid crystals. orientjchem.orgproquest.com By modifying the aldehyde and/or the iodo-substituent with long alkyl or alkoxy chains, it is possible to synthesize molecules with the necessary aspect ratio to form mesophases. Thiophene-containing molecules are widely used in the design of liquid crystalline materials due to their electronic properties and ability to be incorporated into various molecular architectures. acs.orgmdpi.comajchem-a.com

Analytical Methodologies for the Study and Purification of 4 5 Iodothiophen 2 Yl Benzaldehyde

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and purity assessment of 4-(5-Iodothiophen-2-YL)benzaldehyde and related thiophene (B33073) derivatives. The choice of technique depends on the specific requirements of the analysis, from rapid qualitative checks to high-resolution quantitative measurements.

Gas Chromatography (GC)

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds like substituted thiophenes. nih.gov While specific GC methods for this compound are not extensively detailed in the public domain, general principles for thiophene analysis are applicable. researchgate.net GC can effectively separate isomers and identify impurities based on their differential partitioning between a stationary phase and a mobile gas phase. The method is highly sensitive and provides detailed structural information when combined with MS. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another indispensable technique for the analysis of this compound. nih.gov It is particularly useful for non-volatile or thermally labile compounds. In the context of iodinated aromatic compounds, HPLC is often used to monitor reaction progress and assess product purity. google.com For instance, the analysis of intermediates in the synthesis of X-ray contrast media, which often involves iodinated aromatic rings, relies heavily on HPLC for quality control. google.com The choice of stationary phase (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is crucial for achieving optimal separation of the target compound from starting materials and byproducts.

Column Chromatography and Flash Chromatography

Column chromatography, including its more rapid variant, flash chromatography, is a fundamental preparative technique for the purification of this compound on a laboratory scale. acs.orgmdpi.com This method utilizes a solid stationary phase, typically silica (B1680970) gel, and a liquid mobile phase (eluent) to separate components of a mixture based on their differential adsorption. mdpi.com For substituted thiophenes, a common eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297) or hexane and dichloromethane (B109758), with the ratio adjusted to achieve the desired separation. mdpi.com The progress of the separation is often monitored by Thin-Layer Chromatography (TLC). acs.org

| Technique | Stationary Phase | Mobile Phase (Eluent) | Application |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | Purification of TPE-thiophene derivatives. mdpi.com |

| Column Chromatography | Silica Gel | Hexane/DCM | Purification of TPE-thiophene derivatives. mdpi.com |

| Column Chromatography | Silica Gel | Hexane | Purification of substituted thiophenes. acs.org |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective qualitative technique used to monitor the progress of reactions and to identify the components in a mixture. researchgate.netacs.org For thiophene derivatives, TLC is performed on plates coated with a thin layer of silica gel. acs.org After spotting the sample and developing the plate in a suitable solvent system, the separated compounds are visualized, often using UV light at 254 nm or 365 nm. acs.org The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and aids in its identification. researchgate.net

Crystallization and Recrystallization Protocols for Purification

Crystallization is a powerful technique for the purification of solid compounds like this compound. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing the solution to cool slowly. As the solubility of the compound decreases with temperature, it crystallizes out of the solution, leaving impurities behind in the mother liquor.

For iodinated organic compounds, the choice of solvent is critical. Slow evaporation of a solvent from the solution is a common method to obtain single crystals suitable for X-ray diffraction analysis. rsc.org In some cases, multiple recrystallizations may be necessary to achieve the desired level of purity. The effectiveness of the purification can be assessed by techniques such as melting point determination and chromatographic analysis.

Spectrophotometric Quantification Methods

UV-Vis spectrophotometry can be a viable method for the quantification of this compound, taking advantage of the chromophoric nature of the benzaldehyde (B42025) and thiophene moieties. nih.govresearchgate.net The absorbance of a solution containing the compound is measured at a specific wavelength (λmax), where the compound exhibits maximum absorption. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.

While direct spectrophotometric assays for this specific compound are not widely published, methods for similar aromatic aldehydes have been developed. For instance, the carboligation of benzaldehyde can be monitored spectrophotometrically at 250 nm. nih.gov However, it is important to note that both the reactant (benzaldehyde) and the product can absorb at similar wavelengths, potentially requiring corrections for accurate quantification. nih.gov The development of a robust spectrophotometric assay for this compound would involve determining its λmax and creating a calibration curve using standards of known concentration. Derivative spectrophotometry can also be employed to enhance the resolution of overlapping spectra and reduce interference from other components in the sample. rjpbcs.comimedpub.com

| Compound | Wavelength (nm) |

| Furaldehyde | 320 |

| Furoin | 320 |

| Furoin | 278 |

| Benzaldehyde/Benzoin | 250 |

| Furaldehyde/Furoin | 277 |

This table presents data on the spectrophotometric analysis of related aldehyde compounds, indicating potential wavelengths for the analysis of this compound. nih.gov

Future Perspectives and Emerging Research Directions

Development of Greener Synthetic Routes and Sustainable Methodologies

The future synthesis of 4-(5-iodothiophen-2-yl)benzaldehyde and its derivatives is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste and the use of environmentally benign processes. researchgate.net Conventional syntheses of thiophene (B33073) derivatives often relied on harsh conditions and metal catalysts, but modern approaches are shifting towards more sustainable alternatives. nih.gov

Key areas of development include:

Metal-Free Synthesis and Iodination: A significant goal is to minimize metal toxicity and contamination in synthetic processes. nih.gov For the crucial iodination step, methodologies using N-iodosuccinimide (NIS) activated by a catalytic amount of an acid like 4-toluenesulfonic acid in a green solvent such as ethanol (B145695) have been developed. researchgate.net This approach provides pure iodinated thiophene products efficiently, avoiding harsh reagents and simplifying purification. researchgate.net

One-Pot and Multicomponent Reactions: To enhance efficiency and reduce waste, one-pot syntheses that combine several reaction steps without isolating intermediates are being explored for various thiophene derivatives. nih.gov These methods decrease the number of synthetic operations, saving time, energy, and solvents.

Use of Benign Sulfur Sources: Research into utilizing elemental sulfur or potassium sulfide (B99878) as the sulfur source for constructing the thiophene ring represents a move away from more hazardous traditional reagents. nih.gov